

protocols for anidulafungin synergy testing with other antifungals

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Anidulafungin Synergy Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic interactions of the echinocandin antifungal agent, **anidulafungin**, with other antifungal drugs. The methodologies outlined are essential for preclinical research and drug development programs aiming to enhance the efficacy of antifungal therapies, particularly against resistant or difficult-to-treat fungal infections. The primary assays described are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill assay for evaluating the pharmacodynamics of drug interactions.

Introduction to Anidulafungin and Synergy Testing

Anidulafungin, an echinocandin, inhibits the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall.[1] This mechanism of action is distinct from other antifungal classes, such as azoles and polyenes, which target the cell membrane. This difference provides a strong rationale for combination therapy, which can lead to synergistic effects, potentially lowering required drug dosages, reducing toxicity, and overcoming resistance.[2][3] In vitro synergy testing is a crucial first step in identifying promising antifungal combinations for further investigation.[3][4]



Key Methodologies for Synergy Testing

Two primary in vitro methods are widely used to quantify the interaction between **anidulafungin** and other antifungal agents:

- Checkerboard Microdilution Assay: This method is used to determine the minimum inhibitory concentrations (MICs) of each drug alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[1][3][4] The FICI provides a quantitative measure of the drug interaction.[5][6]
- Time-Kill Assay: This dynamic method assesses the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[7][8] It provides valuable information about the pharmacodynamic nature of the interaction (e.g., fungicidal vs. fungistatic activity).

Experimental Protocol 1: Checkerboard Microdilution Assay

This protocol details the steps for performing a checkerboard microdilution assay to determine the FICI of **anidulafungin** in combination with another antifungal agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][9]

Objective: To quantify the in vitro interaction between **anidulafungin** and a partner antifungal agent against a specific fungal isolate.

Materials:

- Anidulafungin (pure powder)
- Partner antifungal agent (e.g., voriconazole, amphotericin B, fluconazole)
- Fungal isolate (e.g., Aspergillus fumigatus, Candida albicans)
- 96-well microtiter plates
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS



- Spectrophotometer or microplate reader (for inoculum standardization)
- Sterile distilled water, saline, and appropriate solvents for drug stock solutions
- Incubator

Procedure:

- Preparation of Drug Stock Solutions:
 - Prepare stock solutions of anidulafungin and the partner antifungal in an appropriate solvent at a concentration of 6,400 µg/mL.[10]
 - Perform serial dilutions to create a range of concentrations for each drug.
- Inoculum Preparation:
 - Culture the fungal isolate on appropriate agar plates.
 - Harvest fungal conidia (for molds) or cells (for yeasts) and suspend them in sterile saline.
 - \circ Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
 - \circ Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^5 CFU/mL in the wells.[3]
- Plate Setup (Checkerboard Configuration):
 - Dispense 50 μL of RPMI 1640 medium into each well of a 96-well plate.[3]
 - Add 50 μL of each concentration of anidulafungin to the wells in a horizontal orientation (rows), creating a gradient of concentrations.
 - Add 50 μL of each concentration of the partner antifungal to the wells in a vertical orientation (columns), creating a gradient of concentrations. This results in a matrix of drug combinations.[3]



- Include wells with each drug alone to determine their individual MICs.
- Designate a growth control well (no drug) and a sterility control well (no inoculum).
- Inoculation:
 - Add 100 μL of the final fungal inoculum to each well, except for the sterility control well.[3]
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[4]
- Reading the Results:
 - Visually inspect the plates for fungal growth. The MIC is the lowest concentration of a drug that causes a significant reduction in growth compared to the control.
 - For anidulafungin, the endpoint is often the Minimum Effective Concentration (MEC),
 characterized by the presence of small, rounded, compact hyphae in molds.
- FICI Calculation:
 - Calculate the FICI for each well that shows growth inhibition using the following formula[5]
 [11]: FICI = (MIC of Anidulafungin in combination / MIC of Anidulafungin alone) + (MIC of partner drug in combination / MIC of partner drug alone)
 - The FICI for the combination is the lowest FICI value obtained.

Interpretation of FICI Values:

FICI Value	Interpretation
≤ 0.5	Synergy[5][6]
> 0.5 to ≤ 1.0	Additive[6]
> 1.0 to < 4.0	Indifference[5][6]
≥ 4.0	Antagonism[5][6]



Experimental Protocol 2: Time-Kill Assay

This protocol describes the methodology for performing a time-kill assay to assess the dynamic interaction between **anidulafungin** and a partner antifungal.

Objective: To evaluate the rate and extent of fungal killing by **anidulafungin** and a partner antifungal, both alone and in combination, over a 48-hour period.[4]

Materials:

- Anidulafungin
- Partner antifungal agent
- · Fungal isolate
- Culture tubes or flasks
- RPMI 1640 medium
- · Orbital shaker
- Sabouraud Dextrose Agar (SDA) plates for colony counting
- Sterile saline

Procedure:

- Inoculum Preparation:
 - Prepare a fungal suspension as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.[4]
- Setup of Test Conditions:
 - Prepare culture tubes with the following conditions:
 - Growth control (no drug)



- Anidulafungin alone (at a clinically relevant concentration, e.g., MIC or sub-MIC)
- Partner antifungal alone (at a clinically relevant concentration)
- The combination of anidulafungin and the partner antifungal at the same concentrations.
- Incubation and Sampling:
 - Incubate the tubes at 35°C in an orbital shaker.
 - At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
- Colony Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline.
 - Plate a known volume of each dilution onto SDA plates.
 - Incubate the plates at 35°C until colonies are visible.
 - Count the number of colonies (CFU/mL) for each time point and condition.
- Data Analysis:
 - Plot the log10 CFU/mL versus time for each condition.
 - Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[12]
 - Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.[12]
 - Indifference is a <2 log10 change in CFU/mL.

Data Presentation: Anidulafungin Synergy



The following tables summarize quantitative data from studies evaluating the synergistic activity of **anidulafungin** with other antifungal agents.

Table 1: Anidulafungin Synergy with Azoles against Aspergillus spp.

Partner Azole	Aspergill us Species	Number of Isolates	Synergy (FICI ≤ 0.5)	Indifferen ce (0.5 < FICI < 4.0)	Antagoni sm (FICI ≥ 4.0)	Referenc e
Voriconazo le	Aspergillus spp.	26	18 (69%)	8 (31%)	0 (0%)	[1]
Itraconazol e	Aspergillus spp.	26	18 (69%)	7 (27%)	1 (4%)	[1]
Voriconazo le	A. fumigatus (susceptibl e)	1	Yes (FICI = 0.35)	-	-	[13]
Voriconazo le	A. fumigatus (resistant)	1	Yes (FICI = 0.43)	-	-	[13]

Table 2: Anidulafungin Synergy with Amphotericin B against Aspergillus spp.

Partner Antifunga I	Aspergill us Species	Number of Isolates	Synergy (FICI ≤ 0.5)	Indifferen ce (0.5 < FICI < 4.0)	Antagoni sm (FICI ≥ 4.0)	Referenc e
Amphoteric in B	Aspergillus spp.	26	5 (19%)	16 (62%)	5 (19%)	[1][14]

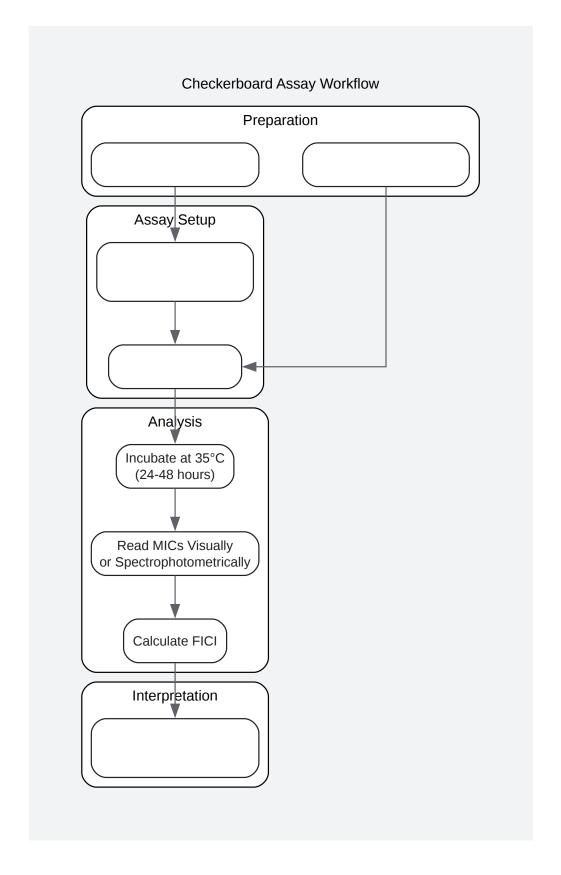
Table 3: Anidulafungin Synergy with Various Antifungals against Candida spp.



Partner Antifungal	Candida Species	Number of Isolates	Synergy (FICI ≤ 0.5)	Reference
Fluconazole	C. parapsilosis complex (fluconazole- resistant)	15	Yes (FICI range: 0.07-0.37)	[15]
Itraconazole	C. parapsilosis complex (fluconazole- resistant)	15	Yes (FICI range: 0.15-0.37)	[15]
Fluconazole	C. albicans	92	19.5% of isolates	[16][17]
Amphotericin B	C. albicans	92	23.9% of isolates	[16][17]

Visualizations

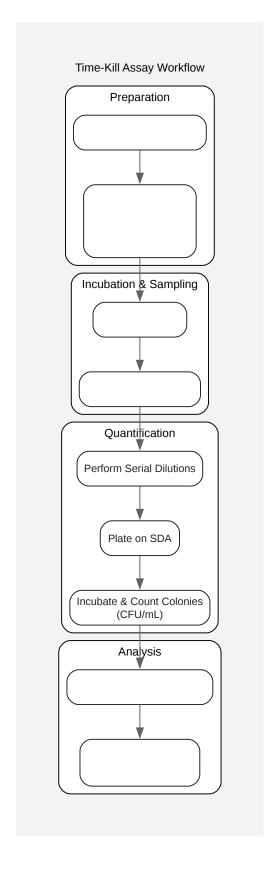




Click to download full resolution via product page

Caption: Workflow of the checkerboard microdilution assay.

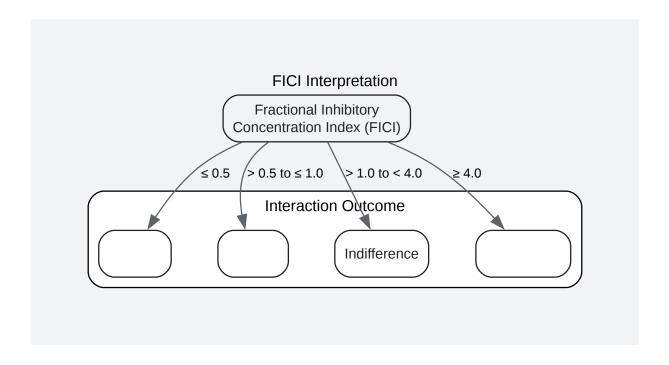




Click to download full resolution via product page

Caption: Workflow of the time-kill assay.





Click to download full resolution via product page

Caption: Interpretation of FICI values for drug synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against Aspergillus spp. and Fusarium spp PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Potential of anidulafungin in combined therapy] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Time-kill assays of amphotericin B plus anidulafungin against Candida tropicalis biofilms formed on two different biomaterials PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application





- 8. researchgate.net [researchgate.net]
- 9. In vitro synergy testing of anidulafungin with fluconazole, tioconazole, 5-flucytosine and amphotericin B against some Candida spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-antifungal effect of the combination of anidulafungin with amphotericin B and fluconazole against fluconazole-susceptible and -resistant Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro synergy testing of anidulafungin with itraconazole, voriconazole, and amphotericin B against Aspergillus spp. and Fusarium spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro synergy of echinocandins with triazoles against fluconazole-resistant Candida parapsilosis complex isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [protocols for anidulafungin synergy testing with other antifungals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665494#protocols-for-anidulafungin-synergytesting-with-other-antifungals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com